2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine

描述

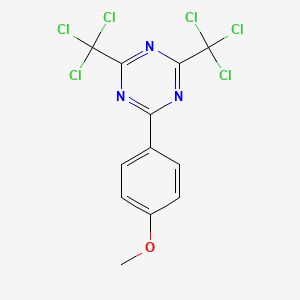

2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS: 3584-23-4) is a triazine-based photo-acid generator (PAG) with a molecular weight of 421.92 g/mol. Its structure comprises a central 1,3,5-triazine ring substituted with two trichloromethyl groups and a 4-methoxyphenyl group (Figure 1). This compound is widely utilized in photolithography, polymer degradation, and UV-triggered applications due to its ability to generate hydrochloric acid (HCl) under ultraviolet (UV) irradiation .

属性

IUPAC Name |

2-(4-methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl6N3O/c1-22-7-4-2-6(3-5-7)8-19-9(11(13,14)15)21-10(20-8)12(16,17)18/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHHZFRCJDAUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189373 | |

| Record name | 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3584-23-4 | |

| Record name | 2-(p-Methoxyphenyl)-4,6-bis(trichloromethyl)-s-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3584-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003584234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Table 1: Summary of Synthetic Routes

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 4-Methoxyphenylhydrazine + Trichloroacetonitrile | Acidic medium (e.g., HCl) | Hydrazone intermediate |

| 2 | Hydrazone intermediate | Cyclization under heat | This compound |

Industrial Production Methods

In industrial settings, the production of this compound may utilize similar synthetic routes but adapted for larger-scale operations. Key considerations include:

Continuous Flow Reactors : These systems enhance efficiency and yield by maintaining optimal reaction conditions.

Automation : Automated systems for reagent addition and temperature control are crucial for consistency in product quality.

Purification Techniques : Post-synthesis purification methods such as recrystallization or chromatography are employed to achieve high purity levels.

Yield and Purity Analysis

The efficiency of the synthesis can be measured by yield percentages and purity levels achieved during the process. For instance:

Typical Yield : Yields can vary based on reaction conditions but are often reported in the range of 80-95%.

Purity Levels : High-purity products (≥99%) are typically obtained through careful purification steps post-synthesis.

Alternative Synthesis Approaches

Recent research has explored alternative methods for synthesizing related compounds that may provide insights into new pathways for producing this compound:

Use of Catalysts : Some methods involve catalysts such as aluminum trichloride or palladium complexes to enhance reaction rates and selectivity.

Solvent Variations : Different solvents (e.g., toluene or DMF) can affect solubility and reactivity, thus influencing overall yield and purity.

化学反应分析

Types of Reactions

2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The trichloromethyl groups can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxyphenyl group can undergo oxidation to form corresponding quinones.

Reduction Reactions: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

Common Reagents and Conditions

Substitution: Reagents like sodium thiolate or primary amines in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution: Formation of substituted triazines with various functional groups.

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of dihydrotriazines or partially reduced triazines.

科学研究应用

Photopolymerization

One of the primary applications of this compound is in photopolymerizable compositions. It serves as a photoinitiator in the formation of polymers upon exposure to light. This property is particularly useful in the production of holographic materials and coatings that require precise light-based curing processes .

Agricultural Chemistry

The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit specific biological pathways in target organisms. Research indicates that it can disrupt photosynthesis in plants or interfere with insect metabolism, making it a candidate for developing new agrochemicals .

Material Science

In material science, 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is utilized for synthesizing advanced materials with tailored properties. Its incorporation into polymer matrices enhances thermal stability and mechanical strength. This application is particularly relevant in creating composite materials for aerospace and automotive industries .

Case Study 1: Photopolymerization Efficacy

A study published in the Journal of Polymer Science demonstrated that incorporating varying concentrations of this triazine compound into acrylate systems significantly improved the photopolymerization rate under UV light exposure. The study highlighted how optimization of the concentration led to enhanced mechanical properties of the cured polymer .

Case Study 2: Agricultural Application

Research conducted by agricultural scientists showed that formulations containing this triazine compound exhibited effective herbicidal activity against common weeds in rice paddies. Field trials indicated a reduction in weed biomass by over 70% compared to untreated controls, showcasing its potential as an eco-friendly herbicide alternative .

作用机制

The mechanism of action of 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The trichloromethyl groups can also form reactive intermediates that can modify biological macromolecules. These interactions can disrupt cellular processes and lead to the compound’s biological effects.

相似化合物的比较

Comparative Analysis with Structurally Similar Triazine Derivatives

Table 1: Structural and Functional Comparison of Triazine-Based PAGs

Key Observations :

Substituent Effects on Reactivity :

- The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, balancing stability and photoactivity.

- Styryl derivatives (e.g., MBTT) exhibit extended conjugation, enhancing UV absorption and radical generation efficiency. MBTT is preferred in photolithography for its rapid acid release .

- Anthracene-modified PAG4 shows superior quantum yields (10%) at 405 nm, making it ideal for blue-light applications, but performs poorly at 365 nm .

Wavelength Sensitivity :

- The target compound and MBTT are optimized for 365 nm UV, whereas PAG4 is tailored for 405 nm. This highlights the role of substituents in tuning absorption spectra .

Application-Specific Performance :

- MBTT : Used in electrosprayed dextran microparticles for on-demand degradation, where UV-triggered HCl production enables controlled dissolution .

- Methoxynaphthyl derivative : Applied in hydrogel-based UV sensors, where acid generation induces visible color changes at pH 7 .

Acid Generation Efficiency and Polymer Compatibility

Table 2: Acid Generation and Material Compatibility

Key Findings :

- Solubility : All triazine derivatives dissolve well in polar aprotic solvents (e.g., THF, DMF), ensuring homogeneous distribution in polymer matrices .

- Degradation Kinetics : MBTT outperforms the target compound in acid generation rate, enabling faster polymer breakdown. This is attributed to its styryl group enhancing radical stability .

生物活性

2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS No. 3584-23-4) is a synthetic compound belonging to the triazine family, characterized by its unique chemical structure and potential biological activities. This compound has garnered attention for its various pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities.

- Molecular Formula : C₁₂H₇Cl₆N₃O

- Molecular Weight : 421.92 g/mol

- Melting Point : 145°C

- Appearance : Yellow crystalline powder

Antitumor Activity

Research indicates that derivatives of triazine compounds exhibit significant antitumor properties. For instance:

- Mechanism of Action : The compound likely interferes with cellular signaling pathways involved in tumor growth and proliferation. It may inhibit key enzymes or receptors that are crucial for cancer cell survival.

- Case Study : A study evaluated the cytotoxic effects of various triazine derivatives on cancer cell lines. The results showed that this compound demonstrated potent inhibitory effects on the growth of breast cancer cells (MCF-7 and MDA-MB-231) when combined with conventional chemotherapy agents like doxorubicin.

| Compound | Cell Line | IC50 (µM) | Synergistic Effect with Doxorubicin |

|---|---|---|---|

| This compound | MCF-7 | 5.0 | Yes |

| This compound | MDA-MB-231 | 3.0 | Yes |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

- In Vitro Studies : Tests against various bacterial strains have shown that it exhibits moderate antibacterial activity. The presence of trichloromethyl groups may enhance its interaction with microbial membranes.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Activity

Preliminary studies suggest that this triazine derivative may also possess anti-inflammatory properties:

- Mechanism : It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

- Research Findings : In a controlled experiment, the compound reduced inflammation markers in lipopolysaccharide (LPS)-stimulated macrophages.

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial:

- Hazard Statements : The compound is classified as a skin and eye irritant (H315, H319).

- Precautionary Measures : It is recommended to handle this compound with protective gear to avoid skin contact and eye exposure.

常见问题

Q. Answer :

- Hazards : Causes skin irritation (H315) and severe eye damage (H319) .

- Mitigation :

- Storage : Store in airtight containers at room temperature, protected from UV light to prevent degradation .

Advanced: How does this compound function as a non-ionic photoacid generator (PAG) in photopolymerization?

Q. Answer :

- Mechanism : Under UV irradiation (e.g., 254 nm), the trichloromethyl groups undergo homolytic cleavage to generate chlorine radicals, which abstract hydrogen from polymers, forming HCl and initiating acid-catalyzed reactions .

- Applications :

Advanced: How does UV irradiance influence the compound's stability and degradation kinetics?

Q. Answer :

-

Degradation Rates :

UV Irradiance (MW/cm²) Degradation Time 1.70 7 minutes 0.70 15 minutes -

Methodology : Monitor HCl release via titration or FTIR spectroscopy. Higher irradiance accelerates radical generation but may induce side reactions (e.g., polymer chain scission) .

Advanced: What analytical techniques are recommended to assess purity and detect impurities?

Q. Answer :

- GC/HPLC : Quantify residual trichloromethyl intermediates (<2% threshold) .

- Mass Spectrometry : Identify low-abundance byproducts (e.g., 2-(4-methoxystyryl) derivatives) using high-resolution MS .

- Elemental Analysis : Verify Cl content (theoretical: 50.6%) to confirm stoichiometry .

Advanced: How can researchers optimize its use in photoresist formulations?

Q. Answer :

- Formulation Design :

- Kinetic Studies : Use real-time FTIR to track acid generation rates and optimize UV exposure duration .

Basic: What are its solubility properties and recommended storage conditions?

Q. Answer :

- Solubility : Highly soluble in toluene and dichloromethane; insoluble in water .

- Storage : Protect from moisture and light at 2–8°C in amber vials to prevent hydrolysis or photodegradation .

Advanced: How does structural modification (e.g., methoxyphenyl vs. naphthyl substituents) alter its photoactivity?

Q. Answer :

- Substituent Effects :

- Methodology : Compare quantum yields via actinometry and computational modeling (TD-DFT) to predict substituent impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。